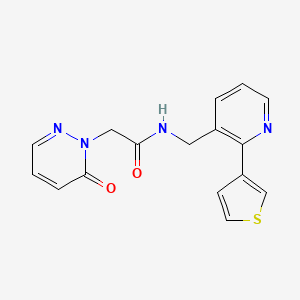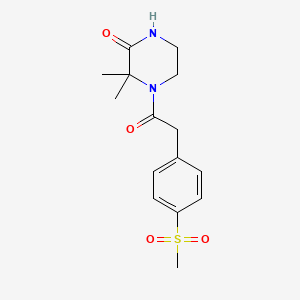
2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide is a chemical compound that belongs to the class of penta-2,4-dienamides. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide involves its interaction with the active site of certain enzymes, leading to inhibition of their activity. It has been proposed that the compound binds to the active site of acetylcholinesterase and butyrylcholinesterase through hydrogen bonding and hydrophobic interactions, thereby preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide are related to its inhibitory effects on certain enzymes. Inhibition of acetylcholinesterase and butyrylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. This can have beneficial effects on cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide in lab experiments is its potential as a treatment for Alzheimer's disease. Its inhibitory effects on acetylcholinesterase and butyrylcholinesterase make it a potential candidate for the development of new drugs for this condition. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide. One direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to explore its potential as a pesticide, as it has been shown to have insecticidal activity. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, which can inform the development of new drugs based on this compound.
In conclusion, 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide is a chemical compound with potential applications in scientific research, particularly in the field of biochemistry and physiology. Its inhibitory effects on certain enzymes make it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, which can inform the development of new drugs based on this compound.
Synthesemethoden
The synthesis of 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide involves the reaction of 2-methylcyclohexanone with malononitrile and 2-nitrobenzaldehyde in the presence of sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This makes it a potential candidate for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-7-2-4-11-17(14)21-19(23)16(13-20)10-6-9-15-8-3-5-12-18(15)22(24)25/h3,5-6,8-10,12,14,17H,2,4,7,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWPPOCLJNFCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2483939.png)
![ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate](/img/structure/B2483942.png)
![N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2483943.png)


![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2483948.png)





![4-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2483960.png)